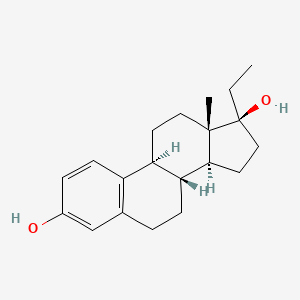
17-Ethylestradiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Ethylestradiol, also known as this compound, is a useful research compound. Its molecular formula is C20H28O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Clinical Applications
Hormonal Replacement Therapy
17-Ethylestradiol is primarily used in hormone replacement therapy (HRT) for postmenopausal women. It alleviates symptoms associated with estrogen deficiency, such as hot flashes and vaginal atrophy. Its effectiveness in managing menopausal symptoms has been documented in various clinical trials, showing significant improvements in quality of life for women undergoing HRT .
Oral Contraceptives
As a key component in many oral contraceptive formulations, this compound plays a crucial role in preventing ovulation. Its use in combination with progestins has been shown to effectively manage menstrual cycles and reduce the risk of ovarian and endometrial cancers . The specific dosage and combination with different progestogens can influence bone mineral density outcomes, highlighting the importance of tailored contraceptive strategies .
Neuroprotective Effects
Recent studies have indicated that this compound may have neuroprotective properties. Research involving animal models of traumatic brain injury suggests that it can improve survival rates and cardiovascular recovery following severe trauma . This neuroprotective effect is attributed to mechanisms such as enhanced mitochondrial function and reduced cell death pathways through estrogen receptor engagement .
Environmental Implications
Endocrine Disruption
This compound is recognized as an endocrine disruptor, raising concerns about its environmental impact. Studies have shown that it can adversely affect wildlife, particularly aquatic organisms, leading to reproductive and developmental issues . The presence of this compound in water systems has been linked to declining populations of certain species and increased incidences of endocrine-related disorders in humans, such as reduced semen quality and developmental abnormalities .
Research Applications
Bone Health Studies
Research on the effects of this compound on osteoprecursor cells has provided insights into its role in bone health. It has been observed to influence cell proliferation and differentiation, which are critical for maintaining bone density . These findings underscore the need for further investigations into how varying doses may impact long-term bone health across different populations.
Cancer Research
In the realm of cancer research, this compound is being explored for its potential use in imaging techniques. A recent study developed a radiopharmaceutical derivative for breast cancer imaging using click chemistry methods. This innovation could enhance diagnostic capabilities, allowing for earlier detection and improved treatment planning for breast cancer patients .
Summary Table of Applications
Análisis De Reacciones Químicas
Oxidative Metabolism
The primary metabolic pathway for 17-ethylestradiol involves oxidative reactions, predominantly catalyzed by cytochrome P450 enzymes. The major oxidative reaction is 2-hydroxylation , which transforms this compound into its 2-hydroxy derivative. This metabolite can undergo further conjugation reactions such as:
-
Methylation
-
Glucuronidation
-
Sulfation
These conjugated forms are then excreted via urine and feces. Variability in the activity of cytochrome P450 IIIA4 among individuals can significantly affect the pharmacokinetics of this compound, influencing its effectiveness as a contraceptive .
Reaction with Chlorine
Research has shown that the chlorination of water containing this compound leads to the formation of several chlorinated by-products. The kinetics and pathways of transformation during chlorination reveal that:
-
Major initial products include 4-chloro-17-ethylestradiol and 2,4-dichloro-17-ethylestradiol .
-
The presence of bromide ions accelerates the transformation process due to the higher reactivity of bromine compared to chlorine.
This transformation is significant for understanding the environmental impact of this compound when it enters water systems .
Electrochemical Degradation
Electrochemical methods have been explored for degrading this compound in aquatic environments. Studies indicate:
-
A pseudo-first-order degradation kinetics with varying initial concentrations.
-
The use of Ti-based electrodes has shown effective degradation rates, achieving over 96% reduction in estrogenic activity within minutes under specific conditions .
Biodegradation
Recent studies have highlighted the potential for biodegradation of this compound using specific bacterial strains such as Rhodococcus zopfii and Pseudomonas putida. These bacteria can effectively metabolize this compound, offering a promising approach for wastewater treatment processes aimed at removing endocrine-disrupting chemicals .
Propiedades
Número CAS |
2553-34-6 |
|---|---|
Fórmula molecular |
C20H28O2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-17-ethyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h5,7,12,16-18,21-22H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1 |
Clave InChI |
GQHYKMYMSVJXJM-SLHNCBLASA-N |
SMILES |
CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)O |
SMILES isomérico |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O |
SMILES canónico |
CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)O |
Sinónimos |
17-ethylestradiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















